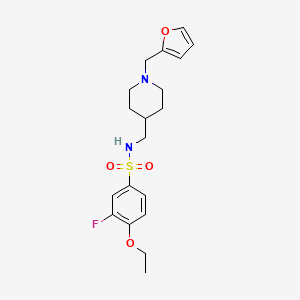

4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O4S/c1-2-25-19-6-5-17(12-18(19)20)27(23,24)21-13-15-7-9-22(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,21H,2,7-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTGABATYVUPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, identified by CAS number 953204-76-7, is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is , with a molecular weight of 396.5 g/mol. The structure includes a furan moiety and a piperidine ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 953204-76-7 |

| Molecular Formula | C19H25FN2O4S |

| Molecular Weight | 396.5 g/mol |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Preliminary studies suggest that it may interact with targets involved in inflammation and cancer progression, similar to other sulfonamide derivatives.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives of benzenesulfonamide have shown effectiveness against various cancers, including breast and lung cancer .

A study involving related sulfonamide compounds demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that 4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide could possess similar effects .

Anti-inflammatory Effects

Sulfonamides are known to exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of various sulfonamide derivatives on HeLa cells, revealing that modifications in the substituents significantly influenced their potency. The furan-based modifications were particularly noted for enhancing cytotoxicity .

- In Vivo Studies : In animal models, related compounds have shown reduced tumor growth when administered alongside established chemotherapeutics. These findings indicate a synergistic effect that could be explored further for clinical applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth and are particularly potent against strains such as Xanthomonas axonopodis and Ralstonia solanacearum, which are pathogens affecting crops . The presence of the piperidine ring may enhance these antimicrobial effects due to its ability to interact with bacterial enzymes.

Antiviral Properties

The antiviral potential of piperidine derivatives has been explored in various studies. Compounds structurally related to 4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide have shown activity against viruses like HIV by inhibiting reverse transcriptase. This suggests that the compound may also possess similar antiviral properties .

Enzyme Inhibition

Molecular docking studies have suggested that this compound could act as an inhibitor for certain enzymes, including α-glucosidase, which is relevant in managing diabetes. The structure's specific interactions with the enzyme's active site could provide insights into its potential as a therapeutic agent for metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing piperidine derivatives demonstrated that certain analogs exhibited potent antimicrobial activity against common pathogens. The structure–activity relationship (SAR) analysis indicated that modifications on the benzenesulfonamide moiety significantly influenced antibacterial efficacy .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| 4-Ethoxy Compound A | High | Moderate |

| 4-Ethoxy Compound B | Moderate | High |

Case Study 2: Antiviral Activity

In vitro assays revealed that similar piperidine-based compounds showed significant inhibition of HIV replication. The compounds were tested against various strains, with some exhibiting IC50 values in the nanomolar range, indicating strong antiviral activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

*Calculated based on molecular formula.

Key Observations from Analogs :

- Yields for similar reactions range from 67% to 83%, influenced by steric and electronic effects of substituents . For example, bulkier groups (e.g., naphthalene in compound 18 ) reduce yields (73%) compared to smaller substituents (e.g., 83% for compound 15 ) .

- The target compound’s ethoxy group may enhance solubility compared to chloro or fluoro analogs, though this requires experimental validation.

Physical and Analytical Properties

- Physical state : Analogs with lipophilic substituents (e.g., naphthalene in 18 ) are oils, while polar groups (e.g., methoxy in 17 ) yield solids . The target compound’s ethoxy group may favor an oily consistency.

- Melting points : Unavailable for the target compound, but analogs range from 132°C (compound 6d ) to 230°C (compound 6g ) .

- Purity analysis : UPLC/MS and NMR are standard for structural confirmation, as seen in compounds 15–18 .

Q & A

Q. Table 1: Key Synthetic Reagents and Conditions

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | DCM, Triethylamine | Solvent/base for amide coupling | |

| 2 | Selectfluor®, ACN | Fluorination at C3 | |

| 3 | Pd/C, H₂ | Catalytic hydrogenation for piperidine ring saturation |

Q. Table 2: Analytical Data Comparison

| Technique | Parameter | Result |

|---|---|---|

| ¹H NMR | Ethoxy δ (ppm) | 1.35 (t, J=7 Hz), 4.05 (q, J=7 Hz) |

| HRMS | [M+H]⁺ | 465.1872 (calculated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.